Biochemical FLT3 Kinase Inhibition: Micromolar Potency Profile
FLT3-IN-16 exhibits a biochemical IC50 of 1.1 μM against the FLT3 tyrosine kinase . This is 26-fold less potent than TCS 359 (IC50 = 42 nM) , a compound sharing the same 2-acylaminothiophene-3-carboxamide scaffold, and over 3,700-fold less potent than the clinical agent gilteritinib (IC50 = 0.29 nM) [1]. The micromolar potency of FLT3-IN-16 distinguishes it from the majority of modern FLT3 inhibitors, which typically operate in the low nanomolar range.
| Evidence Dimension | FLT3 Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 = 1.1 μM |
| Comparator Or Baseline | TCS 359: IC50 = 42 nM; Gilteritinib: IC50 = 0.29 nM |
| Quantified Difference | 26-fold (vs. TCS 359); ~3,793-fold (vs. Gilteritinib) |
| Conditions | Isolated FLT3 tyrosine kinase inhibition assay |
Why This Matters
This potency profile positions FLT3-IN-16 as a valuable tool for dose-response studies requiring a micromolar window, where nanomolar inhibitors would cause complete target saturation at minimal concentrations.
- [1] MedChemExpress. Gilteritinib Product Datasheet. Available at: https://www.medchemexpress.cn/gilteritinib.html View Source
